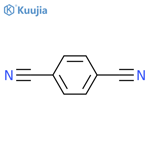

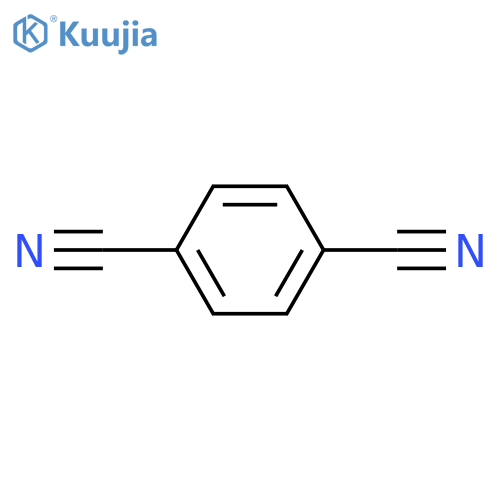

Cas no 623-26-7 (1,4-Dicyanobenzene)

1,4-Dicyanobenzene 化学的及び物理的性質

名前と識別子

-

- 1,4-Dicyanobenzene

- Terephthaloyl nitrile

- 1,4-Dycyanobenzene

- Terephthalodinitrile for synthesis

- 1,4-Benzendikarbonitril

- Terephthalonitrile

- 1,4-BENZENEDICARBONITRILE

- benzene-1,4-dicarbonitrile

- p-Dicyanobenzene

- p-Phthalodinitrile

- 4-Cyanobenzonitrile

- 1,4-Benzodinitrile

- p-Benzenedinitrile

- p-Pdn

- Terephthalodinitrile

- Tereftalodinitril

- Terephthalic acid dinitrile

- Tereftalonitril [Czech]

- Tereftalodinitril [Czech]

- Nitril kyseliny tereftalove

- Terephthalodinitril [German]

- 1,4-Benzendikarbonitril [Czech]

- Nitril kyseliny tereftalove [Czech]

- E6

- SY099340

- EN300-112010

- BHXFKXOIODIUJO-UHFFFAOYSA-

- InChI=1/C8H4N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H

- 33411-58-4

- p-Phthalonitrile

- NSC 78439

- NSC144977

- NS00035007

- NSC 144977

- SCHEMBL45942

- Terephthalodinitril

- UNII-E6ITH5CIS3

- 1,4-BIS(CYANO)BENZENE

- AC7870

- E6ITH5CIS3

- 623-26-7

- AKOS007930310

- p-Cyanobenzonitrile

- MFCD00001810

- benzol-1,4-dikohlenitrile

- alpha form of 1,4-Dicyanobenzene

- T0016

- WLN: NCR DCN

- NSC-144977

- YSWG236

- DTXSID1060768

- MFCD30146480

- P-BENZENEDICARBONITRILE

- DICYANOBENZENE, 1,4-

- para-dicyanobenzene

- 1,4-Dicyanobenzene, 98%

- NSC78439

- DB-030395

- CS-0016004

- Terephthalonitrile, Vetec(TM) reagent grade, 98%

- Tereftalonitril

- CHEMBL3248224

- EINECS 210-783-2

- NSC-78439

- GS-3039

- SY012900

-

- MDL: MFCD00001810

- インチ: 1S/C8H4N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H

- InChIKey: BHXFKXOIODIUJO-UHFFFAOYSA-N

- ほほえんだ: N#CC1C([H])=C([H])C(C#N)=C([H])C=1[H]

- BRN: 1072210

計算された属性

- せいみつぶんしりょう: 128.03700

- どういたいしつりょう: 128.037448

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 47.6

じっけんとくせい

- 色と性状: 白粉。

- 密度みつど: 1.3g/cm3(25℃)

- ゆうかいてん: 221-225 °C (lit.)

- ふってん: 289.6°C at 760 mmHg

- フラッシュポイント: 142.8℃

- 屈折率: 1.6231 (estimate)

- すいようせい: 0.08 g/L (23 ºC)

- あんていせい: Stable. Incompatible with strong acids, strong bases, strong oxidizing agents, strong reducing agents.

- PSA: 47.58000

- LogP: 1.42996

- ようかいせい: 水に溶けない。

- FEMA: 2490

1,4-Dicyanobenzene セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:3439

- WGKドイツ:2

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S24/25

- RTECS番号:CZ1925000

-

危険物標識:

- 包装等級:III

- 危険レベル:6.1(b)

- 包装グループ:III

- セキュリティ用語:6.1(b)

- ちょぞうじょうけん:Sealed in dry,Room Temperature

- リスク用語:R36/37/38

- TSCA:Yes

1,4-Dicyanobenzene 税関データ

- 税関コード:29269095

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

1,4-Dicyanobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0016-500g |

1,4-Dicyanobenzene |

623-26-7 | 98.0%(GC) | 500g |

¥4370.0 | 2022-05-30 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB06789-100g |

1,4-Dicyanobenzene |

623-26-7 | 97% | 100g |

¥72 | 2023-09-15 | |

| Enamine | EN300-112010-0.5g |

benzene-1,4-dicarbonitrile |

623-26-7 | 95% | 0.5g |

$21.0 | 2023-10-27 | |

| Enamine | EN300-112010-1.0g |

benzene-1,4-dicarbonitrile |

623-26-7 | 95% | 1g |

$26.0 | 2023-06-09 | |

| TRC | D436890-25000mg |

1,4-Dicyanobenzene |

623-26-7 | 25g |

$69.00 | 2023-05-18 | ||

| Enamine | EN300-112010-0.05g |

benzene-1,4-dicarbonitrile |

623-26-7 | 95% | 0.05g |

$19.0 | 2023-10-27 | |

| Enamine | EN300-112010-0.25g |

benzene-1,4-dicarbonitrile |

623-26-7 | 95% | 0.25g |

$19.0 | 2023-10-27 | |

| Apollo Scientific | OR19552-100g |

Terephthalonitrile |

623-26-7 | 98+% | 100g |

£34.00 | 2025-03-21 | |

| Enamine | EN300-112010-5.0g |

benzene-1,4-dicarbonitrile |

623-26-7 | 95% | 5g |

$29.0 | 2023-06-09 | |

| Ambeed | A112242-500g |

Terephthalonitrile |

623-26-7 | 95% | 500g |

$59.0 | 2025-02-20 |

1,4-Dicyanobenzene 合成方法

ごうせいかいろ 1

1.2 Solvents: Water ; 0 °C

ごうせいかいろ 2

ごうせいかいろ 3

1.2 Solvents: Water ; 72 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt

ごうせいかいろ 4

ごうせいかいろ 5

ごうせいかいろ 6

ごうせいかいろ 7

1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 h, rt

1,4-Dicyanobenzene Raw materials

1,4-Dicyanobenzene Preparation Products

1,4-Dicyanobenzene 関連文献

-

Alfiya F. Suleymanova,Marsel Z. Shafikov,Adrian C. Whitwood,Rafa? Czerwieniec,Duncan W. Bruce J. Mater. Chem. C 2021 9 6528

-

K. Schwinghammer,S. Hug,M. B. Mesch,J. Senker,B. V. Lotsch Energy Environ. Sci. 2015 8 3345

-

Xigui Liu,Danlian Huang,Cui Lai,Guangming Zeng,Lei Qin,Han Wang,Huan Yi,Bisheng Li,Shiyu Liu,Mingming Zhang,Rui Deng,Yukui Fu,Ling Li,Wenjing Xue,Sha Chen Chem. Soc. Rev. 2019 48 5266

-

Puhong Liao,Brian W. Langloss,Amber M. Johnson,Eric R. Knudsen,Fook S. Tham,Ryan R. Julian,Richard J. Hooley Chem. Commun. 2010 46 4932

-

Alfiya F. Suleymanova,Marsel Z. Shafikov,Adrian C. Whitwood,Rafa? Czerwieniec,Duncan W. Bruce J. Mater. Chem. C 2021 9 6528

-

Han Wang,Hui Wang,Ziwei Wang,Lin Tang,Guangming Zeng,Piao Xu,Ming Chen,Ting Xiong,Chengyun Zhou,Xiyi Li,Danlian Huang,Yuan Zhu,Zixuan Wang,Junwang Tang Chem. Soc. Rev. 2020 49 4135

-

Hanning Li,Yang Yang,Xu Jing,Cheng He,Chunying Duan Chem. Sci. 2021 12 8512

-

8. Photocyclodimerization of p-methoxystyrene in the presence of 1,4-dicyanobenzeneMashahide Yamamoto,Tadashi Asanuma,Yasunori Nishijima J. Chem. Soc. Chem. Commun. 1975 53

-

Yao Shu,Hao Lei,Ying Ning Tan,Miao Meng,Xiao Chun Zhang,Chun Y. Liu Dalton Trans. 2014 43 14756

-

Peng Xiong,Shilin Zhang,Rui Wang,Longhai Zhang,Quanwei Ma,Xiang Ren,Yuchen Gao,Ziyang Wang,Zaiping Guo,Chaofeng Zhang Energy Environ. Sci. 2023 16 3181

1,4-Dicyanobenzeneに関する追加情報

Recent Advances in the Applications of 1,4-Dicyanobenzene (CAS: 623-26-7) in Chemical Biology and Pharmaceutical Research

1,4-Dicyanobenzene (CAS: 623-26-7), a versatile aromatic compound with two cyano functional groups, has recently gained significant attention in chemical biology and pharmaceutical research due to its unique physicochemical properties and broad applicability. This research brief synthesizes the latest findings on this compound, highlighting its emerging roles in drug discovery, materials science, and chemical biology applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the potential of 1,4-dicyanobenzene as a privileged scaffold for kinase inhibitor development. Researchers at the University of Cambridge utilized this compound as a core structure to develop novel inhibitors targeting the ATP-binding site of CDK2, achieving nanomolar potency through strategic functionalization of the aromatic ring. The electron-withdrawing nature of the cyano groups was found to be crucial for maintaining optimal binding interactions.

In materials science, recent work published in Advanced Materials (2024) has explored 1,4-dicyanobenzene as a building block for organic electronic materials. The compound's rigid planar structure and strong intermolecular interactions facilitated the development of high-performance organic semiconductors with exceptional charge transport properties. Researchers at MIT reported field-effect mobilities exceeding 5 cm²/V·s in thin-film transistors incorporating derivatives of 1,4-dicyanobenzene.

From a synthetic chemistry perspective, a breakthrough in Nature Chemistry (2023) described a novel photoredox catalytic system using 1,4-dicyanobenzene as a key component. The compound's ability to participate in both energy transfer and electron transfer processes enabled the development of unprecedented C-H functionalization reactions under mild conditions, significantly expanding the toolbox for late-stage functionalization of complex molecules.

In pharmaceutical applications, 1,4-dicyanobenzene derivatives have shown promise in addressing challenging drug targets. A recent study in ACS Central Science (2024) reported the development of proteolysis-targeting chimeras (PROTACs) incorporating this scaffold, which demonstrated improved cellular permeability and target engagement compared to traditional designs. The compound's balanced hydrophobicity and molecular geometry were identified as key factors in this success.

Looking forward, the unique properties of 1,4-dicyanobenzene position it as a valuable tool for addressing several current challenges in chemical biology and drug discovery. Ongoing research is exploring its potential in covalent inhibitor design, supramolecular chemistry, and as a versatile linker in bifunctional molecules. The compound's commercial availability (CAS: 623-26-7) and well-established synthetic routes further enhance its appeal for both academic and industrial applications.

623-26-7 (1,4-Dicyanobenzene) 関連製品

- 131-11-3(Dimethyl phthalate)

- 22445-42-7(3,5-Dimethylbenzonitrile)

- 626-17-5(Isophthalonitrile)

- 100-21-0(Terephthalic acid)

- 2102-15-0(Benzonitrile-D5)

- 767-00-0(4-Hydroxybenzonitrile)

- 39718-07-5(5-Methylisophthalonitrile)

- 10365-94-3(TCB)

- 28804-96-8([1,1'-Biphenyl]carbonitrile)

- 91-15-6(1,2-Dicyanobenzene)